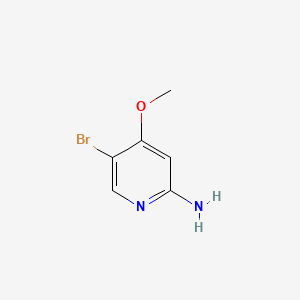

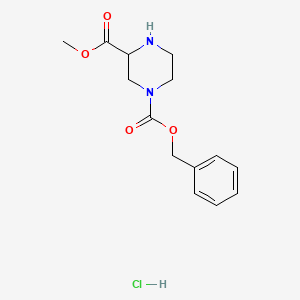

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217471-97-0. It has a molecular weight of 314.77 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 314.77 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Methods : Piperazine derivatives, including 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, are synthesized through various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).

Biological and Pharmacological Activities

- Antibacterial Activities : Piperazine derivatives have shown potential as antibacterial agents. Novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities against drug-resistant strains of Staphylococcus aureus (Shroff et al., 2022).

- Anti-HIV Activities : Certain 1,4-disubstituted piperidine/piperazine derivatives have been studied for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities (Dong et al., 2012).

Optical and Chemical Properties

- Luminescent Properties : Piperazine substituted naphthalimide model compounds exhibit fluorescence quantum yields, indicating potential use in pH probes and photo-induced electron transfer applications (Gan et al., 2003).

Chemotherapeutic Activity

- Potential Against Schistosomiasis : Piperazines have been prepared for screening their chemotherapeutic activity toward Schistosomiasis Japonica in experimentally infected animals (Wen, 1958).

Other Applications

- Binding Dynamics Studies : The binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have been studied, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that piperazine derivatives often interact with gaba receptors .

Pharmacokinetics

The compound is also predicted to be soluble .

Action Environment

The compound is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric conditions.

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662614 |

Source

|

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219153-60-2 |

Source

|

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)